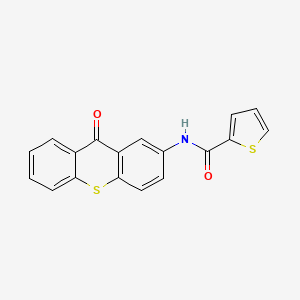

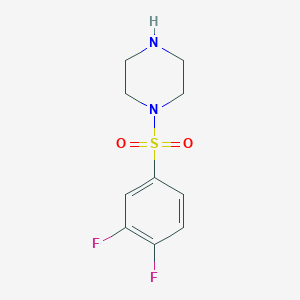

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thioxanthone core linked to a thiophene carboxamide group, which contributes to its distinctive chemical behavior and reactivity.

Mechanism of Action

Target of Action

The primary target of N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide (hereafter referred to as the compound) is the initiation of photopolymerization processes . The compound acts as a photoinitiator, triggering free radical polymerization, cationic polymerization, and hybrid polymerization photopolymerization under light-emitting diode (LED) exposure .

Mode of Action

The compound interacts with its targets by absorbing light, which initiates a series of chemical reactions. When combined with iodonium salt (Iod), it can initiate deep-layer photopolymerization . The compound’s mode of action is primarily through the initiation of these polymerization processes .

Biochemical Pathways

The compound affects the polymerization pathways. The first stage of the process involves the aza-Michael addition between poly(acrylamide amine) and the compound . The second stage involves visible light-induced free radical polymerization . The compound has maximum absorption in the UV-vis region (around 400 nm) near the methacrylic acid 2-hydroxyethyl ester (HEMA) and the rest of the acrylates .

Result of Action

The result of the compound’s action is the formation of photo-cured Interpenetrating Polymer Network (IPN) materials . These materials are formed as a result of the deep-layer photopolymerization process initiated by the compound .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as light exposure. Specifically, the compound is activated under LED exposure . Therefore, the presence and intensity of light, particularly LED light, are crucial environmental factors for the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide typically involves the reaction of 9-oxo-9H-thioxanthene-2-carboxylic acid with thiophene-2-amine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The thioxanthone core can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Medicine: Explored for its potential therapeutic properties, including its role as a photosensitizer in photodynamic therapy.

Industry: Utilized in the development of advanced materials, such as light-sensitive coatings and adhesives.

Comparison with Similar Compounds

Similar Compounds

N-(9-oxo-9H-thioxanthen-2-yl)acrylamide: Similar in structure but contains an acrylamide group instead of a thiophene carboxamide.

N-(9-oxo-9H-thioxanthen-2-yl)cyclopropanecarboxamide: Features a cyclopropane ring instead of a thiophene ring.

[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid: Contains an acetic acid group linked to the thioxanthone core.

Uniqueness

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide stands out due to its unique combination of a thioxanthone core and a thiophene carboxamide group, which imparts distinct photochemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over light-induced reactions.

Properties

IUPAC Name |

N-(9-oxothioxanthen-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2S2/c20-17-12-4-1-2-5-14(12)23-15-8-7-11(10-13(15)17)19-18(21)16-6-3-9-22-16/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSBNBCCZPKIOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2966350.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2966352.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2966354.png)

![1-({6'-methyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-ylidene}amino)-3-(prop-2-en-1-yl)urea](/img/structure/B2966356.png)

![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2966357.png)

![N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2966359.png)

![1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone](/img/structure/B2966370.png)

![2-[(Hydroxyimino)methyl]-6-nitrophenol](/img/structure/B2966372.png)